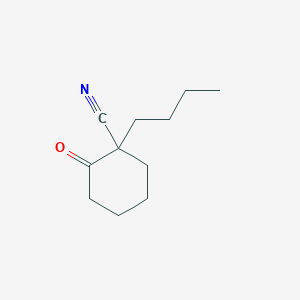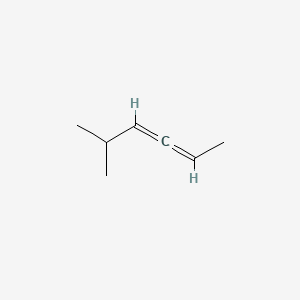
5-Methylhexa-2,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylhexa-2,3-diene is an organic compound with the molecular formula C7H12. It belongs to the class of dienes, which are hydrocarbons containing two double bonds. In this case, the double bonds are cumulated, meaning they share a common carbon atom. This structural feature imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylhexa-2,3-diene can be synthesized through various methods. One common approach involves the dehydrohalogenation of 5-methyl-2,3-dihalohexane using a strong base such as potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and advanced purification techniques might be employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methylhexa-2,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can react with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) to form addition products.
Reduction: Catalytic hydrogenation can reduce the double bonds to form saturated hydrocarbons.
Common Reagents and Conditions
Electrophilic Addition: Typically involves halogens or hydrogen halides in an inert solvent like dichloromethane at room temperature.
Oxidation: Potassium permanganate in aqueous solution or ozone in a suitable solvent at low temperatures.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst under mild pressure.
Major Products Formed
Electrophilic Addition: Halogenated alkanes or alkenes.
Oxidation: Diols, aldehydes, or ketones.
Reduction: Saturated hydrocarbons.
Scientific Research Applications
5-Methylhexa-2,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in studies of cumulated dienes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methylhexa-2,3-diene in chemical reactions involves the interaction of its cumulated double bonds with various reagents. The compound’s reactivity is influenced by the electron density and steric effects around the double bonds. For example, in electrophilic addition reactions, the electron-rich double bonds attract electrophiles, leading to the formation of carbocation intermediates .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A conjugated diene with two double bonds separated by a single bond.
1,5-Hexadiene: An isolated diene with double bonds separated by multiple single bonds.
2,4-Hexadiene: A conjugated diene with double bonds separated by a single bond.
Uniqueness
5-Methylhexa-2,3-diene is unique due to its cumulated double bonds, which impart distinct reactivity compared to conjugated or isolated dienes. This structural feature makes it a valuable compound for studying the behavior of cumulated systems and for applications requiring specific reactivity patterns .
Properties
CAS No. |
69153-20-4 |
|---|---|
Molecular Formula |
C7H12 |
Molecular Weight |
96.17 g/mol |
InChI |
InChI=1S/C7H12/c1-4-5-6-7(2)3/h4,6-7H,1-3H3 |
InChI Key |
PRBHMWKFRHQKTB-UHFFFAOYSA-N |
Canonical SMILES |
CC=C=CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol](/img/structure/B14465856.png)
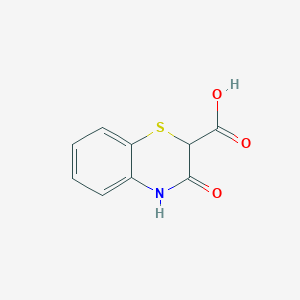
![1-methyl-3-[3-(2-phenylethoxy)phenyl]-3-propylazetidine](/img/structure/B14465888.png)
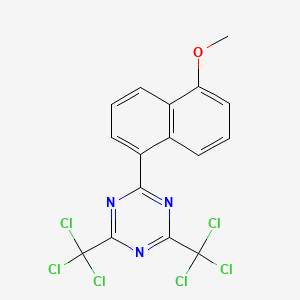
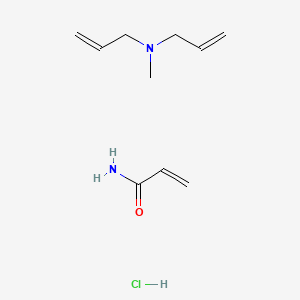
![Methyl 4,5-dihydrothieno[2,3-c]pyridine-5-carboxylate](/img/structure/B14465907.png)

![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14465914.png)
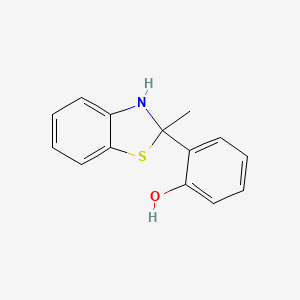
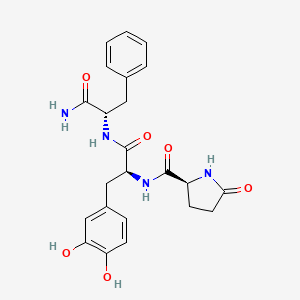
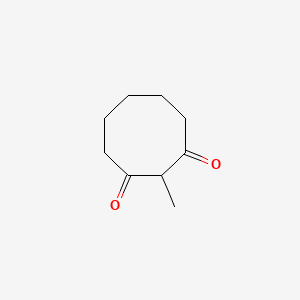
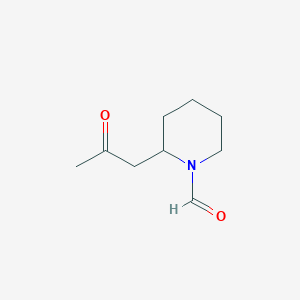
![7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14465933.png)
